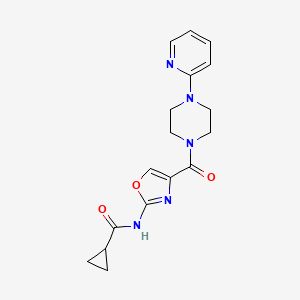

N-(4-(4-(pyridin-2-yl)piperazine-1-carbonyl)oxazol-2-yl)cyclopropanecarboxamide

Description

N-(4-(4-(pyridin-2-yl)piperazine-1-carbonyl)oxazol-2-yl)cyclopropanecarboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a pyridine ring, a piperazine moiety, an oxazole ring, and a cyclopropane carboxamide group. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable candidate for research in medicinal chemistry and other scientific disciplines.

Properties

IUPAC Name |

N-[4-(4-pyridin-2-ylpiperazine-1-carbonyl)-1,3-oxazol-2-yl]cyclopropanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N5O3/c23-15(12-4-5-12)20-17-19-13(11-25-17)16(24)22-9-7-21(8-10-22)14-3-1-2-6-18-14/h1-3,6,11-12H,4-5,7-10H2,(H,19,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXRMOTRESMCRNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NC2=NC(=CO2)C(=O)N3CCN(CC3)C4=CC=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4-(pyridin-2-yl)piperazine-1-carbonyl)oxazol-2-yl)cyclopropanecarboxamide typically involves multiple steps, starting with the preparation of the individual components, followed by their sequential coupling. One common approach involves the following steps:

Synthesis of the pyridin-2-yl piperazine: This can be achieved through the cyclization of 1,2-diamine derivatives with sulfonium salts.

Formation of the oxazole ring: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

Coupling of the cyclopropane carboxamide: The final step involves the coupling of the cyclopropane carboxamide group with the previously synthesized intermediate, typically using peptide coupling reagents such as EDCI or HATU.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-(4-(4-(pyridin-2-yl)piperazine-1-carbonyl)oxazol-2-yl)cyclopropanecarboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine and oxazole rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

Anticancer Properties

N-(4-(4-(pyridin-2-yl)piperazine-1-carbonyl)oxazol-2-yl)cyclopropanecarboxamide has been studied for its potential anticancer activities. Research indicates that it may inhibit specific cancer cell lines by targeting molecular pathways involved in cell proliferation and survival. For instance, studies have shown that compounds with similar structures can inhibit the c-KIT receptor, which is often overexpressed in gastrointestinal stromal tumors .

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against various pathogens. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways within microbial cells.

Antitubercular Activity

There is ongoing research into the use of this compound as an anti-tubercular agent. Preliminary studies suggest that it may inhibit the growth of Mycobacterium tuberculosis by interfering with critical bacterial enzymes.

Industrial Applications

Beyond its biological applications, this compound is being explored for use in the pharmaceutical industry as a building block for synthesizing more complex molecules. Its unique structure allows for modifications that can enhance biological activity or improve pharmacokinetic properties.

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in various applications:

Mechanism of Action

The mechanism of action of N-(4-(4-(pyridin-2-yl)piperazine-1-carbonyl)oxazol-2-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it has been shown to inhibit certain enzymes involved in bacterial cell wall synthesis, making it a potential candidate for antibacterial drug development . The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: Another compound with a similar piperazine and pyridine structure.

2-(4-Substituted-piperidin/piperazine-1-yl)-N-(5-substituted-pyridin-2-yl)benzamide: Shares the piperazine and pyridine moieties but differs in the substitution pattern.

Uniqueness

N-(4-(4-(pyridin-2-yl)piperazine-1-carbonyl)oxazol-2-yl)cyclopropanecarboxamide is unique due to the presence of the oxazole ring and the cyclopropane carboxamide group, which confer distinct chemical properties and reactivity. These features make it a versatile compound for various research applications and differentiate it from other similar compounds .

Biological Activity

N-(4-(4-(pyridin-2-yl)piperazine-1-carbonyl)oxazol-2-yl)cyclopropanecarboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique molecular structure incorporating heterocyclic components such as pyridine, piperazine, and oxazole, which are known for their diverse pharmacological effects.

Chemical Structure and Properties

The compound can be characterized by its intricate structure, which allows for multiple interactions with biological targets. Its molecular formula is CHNO, and it has a molecular weight of approximately 305.36 g/mol. This complexity contributes to its potential therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within the body. This compound has been studied for its potential as an inhibitor of kinases and proteases, which are crucial in various cellular signaling pathways. Such interactions may have implications for treating diseases characterized by dysregulated enzyme activity, including cancer and inflammatory disorders .

Biological Activities

Research highlights several biological activities associated with this compound:

- Anticancer Activity : Preliminary studies suggest that the compound may inhibit the proliferation of cancer cells by targeting specific signaling pathways involved in cell growth and survival.

- Antimicrobial Properties : The presence of the piperazine moiety is linked to various antimicrobial effects, making it a candidate for further investigation as an antimicrobial agent.

Case Studies and Research Findings

- Inhibition of Kinases : A study demonstrated that derivatives of similar compounds exhibit strong inhibitory effects on kinases involved in cancer progression, suggesting that this compound could have similar properties .

- Leishmania Inhibition : Related compounds have shown efficacy against Leishmania parasites by inhibiting sterol biosynthesis, indicating a potential application in treating parasitic infections.

- Cell Viability Studies : In vitro studies using various cell lines have indicated that this compound can induce cytotoxic effects at specific concentrations, further supporting its potential as an anticancer agent .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the key structural features of N-(4-(4-(pyridin-2-yl)piperazine-1-carbonyl)oxazol-2-yl)cyclopropanecarboxamide, and how do they influence its reactivity?

- The compound integrates a piperazine core linked to a pyridine moiety (enhancing hydrogen-bonding potential), an oxazole ring (imparting rigidity and dipolarophilic character), and a cyclopropanecarboxamide group (contributing steric constraints). These features modulate its reactivity in cycloaddition and substitution reactions .

- Methodological Insight : X-ray crystallography (e.g., SHELXL ) and NMR spectroscopy are critical for confirming stereoelectronic effects, such as steric hindrance at the oxazole’s 2-position .

Q. What synthetic routes are commonly employed for piperazine-carboxamide derivatives, and what challenges arise during synthesis?

- Multi-step synthesis typically involves:

Formation of the piperazine-carbonyl intermediate using N-Boc protection strategies .

Coupling of the oxazole moiety via carbodiimide-mediated reactions (e.g., EDC/HOBt) .

Introduction of the cyclopropanecarboxamide group under controlled pH and temperature to avoid racemization .

- Key Challenges : Low yields in cyclopropane ring formation due to strain, and purification difficulties caused by polar byproducts .

Q. Which analytical techniques are most reliable for characterizing this compound and its intermediates?

- Primary Methods :

- NMR Spectroscopy : For tracking regioselectivity in substitution reactions (e.g., H NMR for pyridine proton shifts ).

- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular ion peaks (e.g., m/z 405.5 for CHNO derivatives ).

- X-ray Diffraction : Resolves crystallographic ambiguities, such as torsional angles in the piperazine-oxazole linkage .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate steric hindrance during functionalization of the oxazole ring?

- Experimental Design :

- Use bulky base catalysts (e.g., DIPEA) to reduce undesired nucleophilic attacks at sterically crowded sites .

- Employ microwave-assisted synthesis to accelerate reactions at the oxazole’s 4-position, where steric effects are less pronounced .

- Case Study : Cycloaddition with benzyl nitrile oxide under 80°C/12h conditions achieved 72% yield despite steric constraints .

Q. How do contradictory data in receptor-binding assays for structurally similar compounds inform target validation?

- Example Contradiction : Piperazine-pyridine derivatives show conflicting affinity for serotonin (5-HT) vs. dopamine D receptors .

- Resolution Strategy :

Docking Studies : Compare binding poses using software like AutoDock to identify critical residues (e.g., pyridine’s role in π-π stacking ).

Functional Assays : Use cAMP accumulation assays to distinguish G-protein coupling profiles .

- Key Insight : The cyclopropane group may enhance selectivity for 5-HT by restricting conformational flexibility .

Q. What computational approaches are effective in predicting metabolic stability of this compound?

- Methodology :

- In Silico CYP450 Metabolism Prediction : Tools like Schrödinger’s QikProp assess susceptibility to oxidation at the piperazine N-atoms .

- MD Simulations : Evaluate half-life in hepatic microsomes by modeling interactions with CYP3A4/2D6 .

- Validation : Cross-reference with in vitro microsomal stability assays (e.g., LC-MS quantification of parent compound depletion ).

Q. How can in vivo pharmacokinetic challenges (e.g., low bioavailability) be addressed through structural modifications?

- Approaches :

- Prodrug Design : Introduce esterase-labile groups (e.g., acetyl) at the carboxamide to enhance membrane permeability .

- Salt Formation : Use hydrochloride salts to improve aqueous solubility without altering receptor affinity .

- Case Study : Methylation of the pyridine nitrogen increased logP by 0.8 units, improving BBB penetration in rodent models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.